molecular formula C18H15FN2O3S B11072043 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No.: B11072043
M. Wt: 358.4 g/mol
InChI Key: CIGKZQOBLFSZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as 4-fluoroaniline and 4-methoxybenzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
  • 6-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
  • 6-(4-methylphenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Uniqueness

The uniqueness of 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C18H15FN2O3S/c1-24-14-8-2-11(3-9-14)17-21-15(10-25-17)16(22)20(18(21)23)13-6-4-12(19)5-7-13/h2-9,15,17H,10H2,1H3

InChI Key

CIGKZQOBLFSZSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.